molecular formula C13H19NO B2548819 3-(2-Phenylethyl)piperidin-3-ol CAS No. 1340076-06-3

3-(2-Phenylethyl)piperidin-3-ol

Cat. No. B2548819
CAS RN: 1340076-06-3
M. Wt: 205.301
InChI Key: VDJQZFHZIAWZAZ-UHFFFAOYSA-N
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Description

The compound 3-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative with a phenylethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the third carbon. It is structurally related to other piperidine compounds that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves methods such as Michael addition, Mannich condensation, and intramolecular N-alkylation. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one through a modified Mannich condensation . These methods could potentially be adapted for the synthesis of 3-(2-Phenylethyl)piperidin-3-ol.

Molecular Structure Analysis

Piperidine derivatives exhibit various molecular geometries and conformations. For example, 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, a condensed piperidine bicyclanol, adopts a chair-envelope conformation with equatorial positioning of substituents . Similarly, the molecular structure of 3-(2-Phenylethyl)piperidin-3-ol may also exhibit a specific conformation that could be determined by X-ray crystallography or computational methods.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The presence of functional groups such as hydroxyl or carbonyl can lead to reactions like hydrogen bonding or hyperconjugative interactions . The phenylethyl group in 3-(2-Phenylethyl)piperidin-3-ol could also participate in reactions due to its aromatic nature and potential for electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a related compound, is stabilized by hydrogen bonding and C-H…π interactions . The properties of 3-(2-Phenylethyl)piperidin-3-ol, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure and intermolecular interactions.

Relevant Case Studies

Case studies involving piperidine derivatives often focus on their potential applications. For example, the antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was investigated using DPPH and ABTS methods . Additionally, molecular docking studies of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol against Haemophilus influenzae protein suggest potential inhibitor activity . These studies provide insights into the biological activities and applications of piperidine derivatives, which could be relevant for 3-(2-Phenylethyl)piperidin-3-ol.

Scientific Research Applications

Phytochemistry and Biological Activities

Piper species are known for their aromatic properties, used both as spices and in traditional medicine. They possess a rich profile of secondary metabolites, including essential oils and compounds with significant biological activities. These activities include antioxidant, antimicrobial, antiproliferative, anti-inflammatory, and neuropharmacological effects. Piper species have been utilized to treat various diseases such as urological problems, skin, liver and stomach ailments, for wound healing, and as antipyretic and anti-inflammatory agents. Their potential against chronic disorders and their applications in food preservation highlight the therapeutic and preventive capabilities of these plants (Salehi et al., 2019).

Piperine and Neuropharmacological Activities

Piperine, a major active principle found in Piper nigrum (black pepper), exhibits diverse physiological effects. It enhances the digestive enzymes of the pancreas, reduces gastrointestinal food transit time, protects against oxidative damage, and influences the cellular antioxidant defense system. Piperine's role in enhancing the bioavailability of therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and its safety as a food additive have been well-documented (Srinivasan, 2007).

Antimicrobial and Antifungal Activities

The essential oils and compounds isolated from Piper species have been reported to possess antimicrobial and antifungal activities. These properties are attributed to the diverse chemical composition of Piper essential oils, including monoterpenes, sesquiterpenes, and phenylpropanoids. Their effectiveness against various human pathogens underlines the potential of Piper species as natural sources for developing alternative antimicrobial agents (da Silva et al., 2017).

Future Directions

Piperidine derivatives, including 3-(2-Phenylethyl)piperidin-3-ol, continue to be a significant area of research in the field of drug discovery . Their diverse therapeutic applications make them a promising area for future exploration .

properties

IUPAC Name

3-(2-phenylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13(8-4-10-14-11-13)9-7-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJQZFHZIAWZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)piperidin-3-ol

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